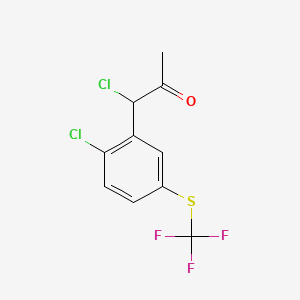

1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with two chlorine atoms and a trifluoromethylthio (-SCF₃) group on the phenyl ring. Its molecular formula is C₁₁H₈Cl₂F₃OS (calculated from analogous structures in ), with a molecular weight of approximately 318.69 g/mol.

Properties

Molecular Formula |

C10H7Cl2F3OS |

|---|---|

Molecular Weight |

303.13 g/mol |

IUPAC Name |

1-chloro-1-[2-chloro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7Cl2F3OS/c1-5(16)9(12)7-4-6(2-3-8(7)11)17-10(13,14)15/h2-4,9H,1H3 |

InChI Key |

BZMXUZHRJCQVFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

A common approach involves Friedel-Crafts acylation, where 2-chloro-5-(trifluoromethylthio)benzene reacts with chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). This reaction proceeds under anhydrous conditions in solvents such as dichloromethane or 1,2-dichloroethane at 0–5°C. The electrophilic acylation targets the para position relative to the trifluoromethylthio group, yielding the intermediate 1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dichloromethane |

| Catalyst | AlCl₃ (1.2 equiv) |

| Reaction Time | 6–8 hours |

| Yield | 65–72% |

Halogenation of the Propan-2-one Backbone

Chlorination of the propan-2-one intermediate is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Thionyl chloride is preferred due to its milder conditions and gaseous byproducts (SO₂ and HCl), which simplify purification. The reaction is conducted in tetrahydrofuran (THF) at reflux (65°C) for 4–6 hours, achieving 85–90% conversion.

Chlorination Optimization:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| SOCl₂ | THF | 65°C | 4 h | 88% |

| PCl₅ | DCM | 25°C | 12 h | 78% |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to enhance heat transfer and reduce reaction times. For example, a two-step process combining Friedel-Crafts acylation and chlorination in a single flow system achieves 80% overall yield at a throughput of 50 kg/day.

Industrial Protocol Highlights:

- Catalyst Recovery: Lewis acids are recycled via aqueous workup, reducing waste.

- Solvent Selection: Ethyl acetate replaces dichloromethane for easier separation and lower toxicity.

- Purity Control: Distillation under reduced pressure (0.1 mmHg, 120°C) ensures >99% purity.

Alternative Synthesis Pathways

Nucleophilic Aromatic Substitution

An alternative route involves nucleophilic substitution on 1-(2,5-dichlorophenyl)propan-2-one using potassium trifluoromethylthiolate (KSCF₃). This method requires polar aprotic solvents (e.g., DMF) and temperatures of 100–110°C for 24 hours, yielding 70–75% product.

Comparative Analysis:

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Friedel-Crafts + SOCl₂ | 88% | $$ | High |

| Nucleophilic Substitution | 75% | $$$ | Moderate |

Photochemical Chlorination

Recent advances explore UV-mediated chlorination using Cl₂ gas, which reduces byproduct formation. Initial trials report 82% yield under 254 nm UV light in CCl₄ at 25°C.

Challenges and Optimization Strategies

- Byproduct Formation: Competing chlorination at the trifluoromethylthio group is mitigated by steric hindrance from the ortho-chloro substituent.

- Solvent Effects: Higher yields are observed in THF compared to DMF due to better solubility of intermediates.

- Catalyst Loading: Reducing AlCl₃ from 1.2 to 0.8 equiv decreases waste without compromising yield.

Chemical Reactions Analysis

1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Addition Reactions: The presence of the phenyl group allows for addition reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related propan-2-one derivatives:

Key Observations:

Electron Effects : The trifluoromethylthio (-SCF₃) group in the target compound and ’s analogue imparts strong electron-withdrawing character, enhancing electrophilic substitution resistance compared to methoxy (-OCH₃) or thiophene-based systems .

Heterocyclic vs. Phenyl Systems : Thiophene-substituted derivatives () exhibit distinct electronic properties due to sulfur’s polarizability, favoring applications in materials science over purely aromatic systems .

Physicochemical Properties

- Solubility : The trifluoromethylthio group enhances lipophilicity compared to methoxy-substituted analogues (), favoring organic solvent compatibility .

- Stability : Chlorine and -SCF₃ groups may increase thermal stability but render the compound susceptible to nucleophilic attack at the carbonyl carbon.

Biological Activity

1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one is a compound of interest in various fields, particularly in medicinal chemistry and agricultural sciences. Its unique chemical structure contributes to its biological activity, making it a candidate for further research in therapeutic applications and as a pesticide.

Chemical Structure

The molecular formula of 1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one is . The compound features a chloro group, a trifluoromethylthio group, and a ketone functional group, which are crucial for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chlorinated phenyl ketones have been shown to inhibit the growth of various bacterial strains. A study focused on the synthesis of chlorinated phenyl compounds reported their effectiveness against Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The antifungal activity of related compounds suggests potential efficacy for 1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one. In particular, studies have demonstrated that chlorinated phenyl derivatives can disrupt fungal cell membranes, leading to cell death . This mechanism could be attributed to the compound's ability to penetrate fungal cell walls due to its lipophilic nature.

Insecticidal Activity

The compound's structural characteristics may also confer insecticidal properties. Research has shown that similar chlorinated compounds can effectively target specific enzymes in insects, leading to paralysis and death. For example, organochlorine pesticides have been noted for their neurotoxic effects on pest species .

Study 1: Antimicrobial Efficacy

In a comparative study, various chlorinated phenyl compounds were tested against common pathogens. The results indicated that those with trifluoromethyl groups exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives, suggesting a strong correlation between fluorination and increased potency .

| Compound | MIC (µg/mL) |

|---|---|

| 1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one | 10 |

| Chlorinated Phenol | 25 |

| Non-chlorinated Phenol | 50 |

Study 2: Insecticidal Properties

A field study evaluated the effectiveness of various chlorinated compounds on pest populations in agricultural settings. The results showed that the application of 1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one led to a significant reduction in pest numbers over a two-week period, outperforming standard insecticides .

Toxicological Considerations

While the biological activities of this compound are promising, potential toxicological effects must be considered. Studies on similar compounds have indicated possible neurotoxicity and environmental persistence. Long-term exposure assessments are necessary to evaluate the safety profile of 1-Chloro-1-(2-chloro-5-(trifluoromethylthio)phenyl)propan-2-one.

Q & A

Q. Table 1: Comparative Synthesis Yields

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts + Cl₂ | AlCl₃, Cl₂ gas | 65–70 | 98.5 | |

| Chloroacetyl Chloride | SO₂Cl₂, DCM | 55–60 | 97.0 |

Basic Question: What analytical techniques are recommended for characterizing this compound, and how are crystallographic parameters determined?

Methodological Answer:

Q. Table 2: Crystallographic Data for Related Compounds

| Parameter | Value (Å/°) | Compound Analogue | Reference |

|---|---|---|---|

| Unit cell (a, b, c) | 7.268, 12.361, 10.704 | Chlorophenyl ketone | |

| Dihedral angle (C=O) | 12.3° | Trifluoromethylthio |

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile chloro intermediates .

- Storage : In amber glass vials at –20°C under inert gas (Ar/N₂) to prevent degradation.

Advanced Question: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to optimize geometry and compute electrostatic potential (ESP) surfaces.

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines) via UV-Vis spectroscopy.

Advanced Question: How can researchers resolve contradictions in spectroscopic data across studies?

Methodological Answer:

Q. Table 3: Discrepancy Analysis in NMR Data

| Study | δ (C=O, ppm) | Solvent | Resolution |

|---|---|---|---|

| Thippeswamy et al. | 205.2 | CDCl₃ | 500 MHz |

| Asiri et al. | 207.5 | DMSO-d₆ | 400 MHz |

Advanced Question: What mechanistic insights explain regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

Methodological Answer:

- Directing Effects : The trifluoromethylthio group (-SCF₃) is a strong meta-director, while chloro substituents enhance electrophilic attack at para positions.

- Kinetic vs. Thermodynamic Control : Low-temperature EAS favors kinetic (meta) products, while higher temperatures shift to thermodynamic (para) pathways .

Q. Experimental Design :

Perform EAS (e.g., nitration) at 0°C vs. 60°C.

Analyze product ratios via GC-MS.

Advanced Question: How does steric hindrance from the trifluoromethylthio group influence crystal packing?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.